

Technical Support Center: Pozzolanic Activity

Assessment of Thermally Treated Clays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminum Silicate, Natural*

Cat. No.: *B079929*

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and professionals engaged in the assessment of pozzolanic activity of thermally treated clays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are the results from different pozzolanic activity tests on my calcined clay inconsistent?

A1: Inconsistent results are a common challenge due to the diverse nature of thermally activated clays compared to conventional supplementary cementitious materials (SCMs).[\[1\]](#)[\[2\]](#) [\[3\]](#) Different test methods measure different aspects of the pozzolanic reaction and are sensitive to various factors. For instance, some tests measure the consumption of calcium hydroxide (CH) directly, while others infer activity from physical properties like compressive strength.[\[4\]](#)[\[5\]](#) The mineralogy of the raw clay, the calcination temperature, and the specific test conditions all significantly influence the outcome.[\[1\]](#)[\[6\]](#)[\[7\]](#) Therefore, relying on a single method can be misleading. A combination of direct and indirect methods is recommended for a comprehensive assessment.[\[1\]](#)[\[2\]](#)[\[8\]](#)[\[9\]](#)

Q2: My Strength Activity Index (SAI) is below the standard threshold. Does this definitively mean my calcined clay has poor pozzolanic activity?

A2: Not necessarily. While the Strength Activity Index (SAI) is a widely used indirect method, it can sometimes be misleading for calcined clays.^[1] A low SAI value might not solely reflect poor pozzolanic reactivity. Factors such as the physical "filler effect," the influence on the hydration speed of cement, and the water demand of the clay can also impact the compressive strength results.^{[8][10]} It is crucial to correlate SAI results with direct methods that measure the chemical reaction, such as the Frattini test or isothermal calorimetry, to get a more accurate picture of the pozzolanic activity.^{[1][11]}

Q3: The Frattini test indicates my material is pozzolanic, but I'm not seeing the expected performance in concrete.

A3: The Frattini test, while widely used, has limitations.^{[8][12]} It primarily assesses the chemical capacity of the material to bind calcium hydroxide in an aqueous solution.^[12] A positive result confirms a chemical reaction, but it doesn't directly quantify the rate or the contribution of this reaction to the development of strength and durability in a complex cementitious system. For a better prediction of performance, it is beneficial to assess the change in activity due to the thermal treatment rather than strictly comparing it with the calcium hydroxide saturation curve.^{[1][2][3]} Complementary tests that measure physical properties, like compressive strength or heat release through calorimetry, are essential to correlate the chemical reactivity with performance.^{[1][9]}

Q4: What is the R3 test and why is it recommended for calcined clays?

A4: The R3 test (Rapid, Relevant, and Reliable) is a newer method designed to overcome some of the limitations of traditional tests.^{[12][13]} It directly measures the chemical reactivity of SCMs in a simplified system, often by quantifying the heat released via isothermal calorimetry or the amount of bound water through thermogravimetric analysis (TGA).^{[13][14][15]} This method is particularly suitable for calcined clays because it isolates the pozzolanic reaction from the complexities of cement hydration.^{[12][16]} The R3 test has shown good correlation with strength development in mortars.^{[13][15]}

Troubleshooting Guides

Issue 1: Inconclusive or Misleading Frattini Test Results

Symptom	Possible Cause	Troubleshooting Step
Results fluctuate between pozzolanic and non-pozzolanic classification across slightly different samples.	Heterogeneity of the calcined clay.	Ensure thorough homogenization of the calcined clay sample before testing.
The material is classified as pozzolanic, but the degree of reactivity seems low compared to other indicators.	The Frattini test is a pass/fail indicator and doesn't quantify the reaction rate effectively.	Supplement with a quantitative test like isothermal calorimetry or the modified Chapelle test to gauge the extent and rate of the reaction. ^[8]
Uncalcined clay shows pozzolanic activity.	Some raw clays possess a degree of natural pozzolanicity.	Always test the raw, uncalcined clay as a baseline to accurately determine the improvement in pozzolanic activity due to thermal treatment. ^[1]

Issue 2: Unexpectedly Low Strength Activity Index (SAI)

Symptom	Possible Cause	Troubleshooting Step
SAI is below 75%, but other tests (e.g., calorimetry) show significant reactivity.	High water demand of the calcined clay, leading to a less workable and potentially weaker mortar.	Adjust the water-to-binder ratio to achieve equivalent flowability between the test and control mortars. Document any changes in water demand.
Early age strength (e.g., 7 days) is low, but later age strength shows improvement.	The pozzolanic reaction of the calcined clay is slower to contribute to strength compared to the hydration of Portland cement.	Extend the curing period and conduct SAI tests at later ages (e.g., 28, 56, and 90 days) to capture the full contribution of the pozzolanic reaction. ^[17]

Issue 3: Difficulties with Isothermal Calorimetry

Symptom	Possible Cause	Troubleshooting Step
The heat flow curve is noisy or shows unexpected peaks.	Poor mixing of the paste, or temperature fluctuations in the laboratory environment.	Ensure a standardized and thorough mixing procedure. Maintain a stable ambient temperature around the calorimeter.
Difficulty in distinguishing the pozzolanic reaction heat from the cement hydration heat.	The two reactions occur concurrently, making deconvolution challenging.	Perform the test with a lime-pozzolan paste in addition to the cement-pozzolan paste. This helps to isolate and quantify the heat release solely from the pozzolanic reaction. [1] [2] [3]

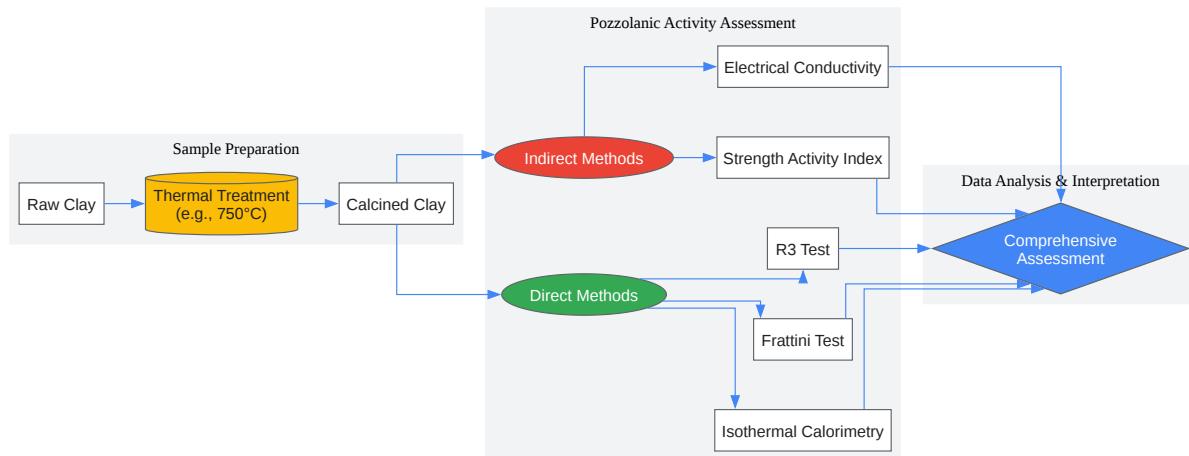
Data Presentation: Comparison of Pozzolanic Activity Test Methods

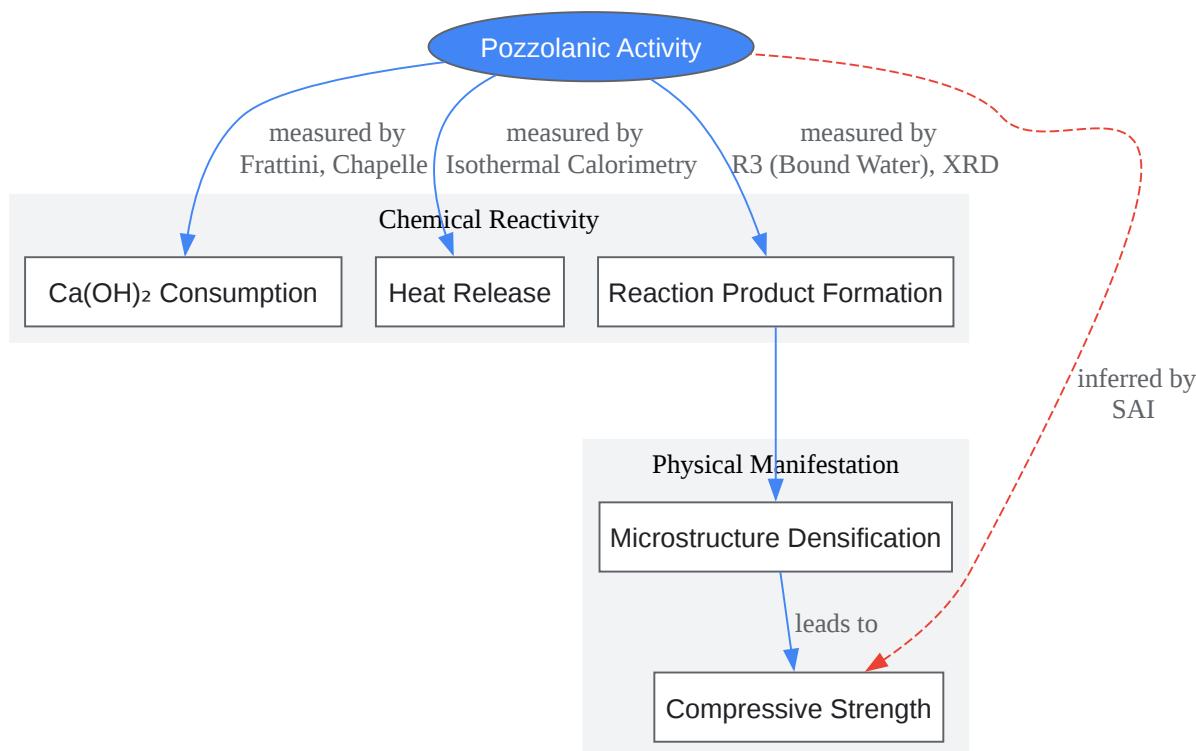
Test Method	Principle	Typical Conditions	Advantages	Limitations for Calcined Clays
Frattini Test	Measures the reduction of Ca^{2+} and OH^- ions in a solution containing cement and pozzolan. [8] [12]	8 or 15 days at 40°C. [18]	Widely used, standardized procedure (EN 196-5). [1]	Primarily qualitative (pass/fail); may not correlate well with strength performance. [1] [2] [3]
Strength Activity Index (SAI)	Compares the compressive strength of a mortar with pozzolan to a control mortar. [1]	28 days at 23°C (ASTM C311). [18]	Measures a key engineering property; relatively simple to perform.	Indirect method; influenced by physical effects (e.g., filler effect, water demand). [8]
Modified Chapelle Test	Quantifies the amount of calcium hydroxide consumed by the pozzolan in a lime-pozzolan paste. [5] [8]	16 hours at 90°C. [5]	Direct chemical measurement of reactivity; good for comparing different pozzolans. [8]	Accelerated conditions may not reflect ambient temperature reactions accurately.
Isothermal Calorimetry	Measures the heat released during the pozzolanic reaction. [1]	Continuous measurement over several days at a constant temperature (e.g., 25°C or 40°C). [19]	Provides real-time kinetic information; highly sensitive and quantitative. [1]	Can be difficult to separate the pozzolanic heat signal from cement hydration. [1]
R3 Test (Bound Water)	Measures the increase in chemically bound water in a	Curing at 40°C for 7 days. [15]	Directly measures the reaction products; good	Requires specialized TGA equipment.

pozzolan-lime system using thermogravimetric analysis (TGA).
[14][15]

	Measures the change in electrical conductivity of a pozzolan-lime or pozzolan-cement suspension over time.[20][21]	Typically monitored over the first few hours at a controlled temperature (e.g., 40°C or 80°C).[11][20]	Rapid assessment of early-age reactivity.	Indirect measurement; can be influenced by soluble ions not involved in the pozzolanic reaction.
--	--	--	---	--

Experimental Protocols


Protocol 1: Isothermal Calorimetry (Lime-Pozzolan System)


- Materials: Calcined clay, calcium hydroxide ($\text{Ca}(\text{OH})_2$), deionized water.
- Sample Preparation: Prepare a paste with a specific water-to-solids ratio (e.g., 1.0) and a defined ratio of calcined clay to $\text{Ca}(\text{OH})_2$ (e.g., 1:1 by mass).
- Mixing: Homogenize the dry components before adding deionized water. Mix thoroughly for a standardized duration (e.g., 2 minutes) to ensure a uniform paste.
- Measurement: Accurately weigh the paste into the calorimeter ampoule and place it in the instrument.
- Data Acquisition: Record the heat flow continuously for a period of 7 days at a constant temperature (e.g., 40°C).
- Analysis: Integrate the heat flow curve over time to determine the cumulative heat release, which is a direct measure of the extent of the pozzolanic reaction.

Protocol 2: R3 Bound Water Test (ASTM C1897)

- System Preparation: Create a standardized paste consisting of the calcined clay, calcium hydroxide, and an alkali sulfate solution at a specified temperature (40°C).[15]
- Curing: Seal the paste in a container and cure it in an oven at 40°C for 7 days.[15]
- Hydration Stoppage: After curing, stop the hydration process by grinding the sample in isopropanol.
- Drying: Dry the sample to remove the isopropanol and free water.
- Thermogravimetric Analysis (TGA): Heat a portion of the dried sample in a TGA instrument from ambient temperature to approximately 600°C.
- Calculation: Determine the bound water content from the mass loss between specific temperature ranges (e.g., 110°C to 400°C).[14] This mass loss corresponds to the water chemically bound in the reaction products.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Difficulties in Determining the Pozzolanic Activity of Thermally Activated Lower-Grade Clays - PubMed pubmed.ncbi.nlm.nih.gov

- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. irsm.cas.cz [irsm.cas.cz]
- 6. emerald.com [emerald.com]
- 7. dl.astm.org [dl.astm.org]
- 8. Methods for Evaluating Pozzolanic Reactivity in Calcined Clays: A Review [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Methods for Evaluating Pozzolanic Reactivity in Calcined Clays: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid, Robust, and Relevant (R3) Reactivity Test for Supplementary Cementitious Materials [concrete.org]
- 14. mdpi.com [mdpi.com]
- 15. letters.rilem.net [letters.rilem.net]
- 16. researchgate.net [researchgate.net]
- 17. jcema.com [jcema.com]
- 18. Difficulties in Determining the Pozzolanic Activity of Thermally Activated Lower-Grade Clays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Assessment of Pozzolanic Activity Using Methods Based on the Measurement of Electrical Conductivity of Suspensions of Portland Cement and Pozzolan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Pozzolanic Activity Assessment of Thermally Treated Clays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079929#difficulties-in-assessing-the-pozzolanic-activity-of-thermally-treated-clays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com